molecular formula C9H9BrF3N B11852652 4-(Trifluoromethyl)indoline hydrobromide

4-(Trifluoromethyl)indoline hydrobromide

Cat. No.: B11852652
M. Wt: 268.07 g/mol
InChI Key: AADWMTOZEJPUFC-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)indoline hydrobromide is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group attached to the indoline structure enhances its chemical properties, making it a valuable compound in various scientific fields. The hydrobromide salt form improves its solubility and stability, facilitating its use in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)indoline hydrobromide can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The metal-free oxidative trifluoromethylation method is preferred for its simplicity and eco-friendliness.

Chemical Reactions Analysis

4-(Trifluoromethyl)indoline hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

4-(Trifluoromethyl)indoline hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)indoline hydrobromide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The indoline structure can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)indoline hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the indoline structure with the trifluoromethyl group, providing a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide

InChI

InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H

InChI Key

AADWMTOZEJPUFC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=CC(=C21)C(F)(F)F.Br

Origin of Product

United States

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